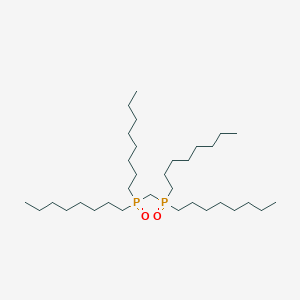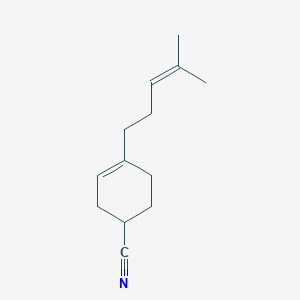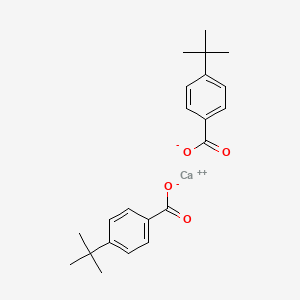
Calcium 4-(1,1-dimethylethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 4-(1,1-dimethylethyl)benzoate is a chemical compound with the molecular formula C22H26CaO4. It is a calcium salt derivative of 4-(1,1-dimethylethyl)benzoic acid, also known as p-tert-butylbenzoic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1,1-dimethylethyl)-, calcium salt typically involves the neutralization of 4-(1,1-dimethylethyl)benzoic acid with a calcium-containing base such as calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated through filtration and drying.
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 4-(1,1-dimethylethyl)-, calcium salt follows similar principles but is optimized for large-scale output. The process involves the continuous addition of 4-(1,1-dimethylethyl)benzoic acid to a reactor containing a calcium base under controlled temperature and pH conditions. The product is then separated, purified, and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Calcium 4-(1,1-dimethylethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, alcohols, and carboxylates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Calcium 4-(1,1-dimethylethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(1,1-dimethylethyl)-, calcium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-(1,1-dimethylethyl)-, potassium salt
- Benzoic acid, 4-(1,1-dimethylethyl)-, barium salt
- 4-(1,1-dimethylethyl)benzoic acid
Uniqueness
Calcium 4-(1,1-dimethylethyl)benzoate is unique due to its calcium ion, which imparts specific properties and reactivity compared to its potassium and barium counterparts. The calcium salt form may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where other salts may not be as effective.
Propiedades
Número CAS |
52509-84-9 |
|---|---|
Fórmula molecular |
C22H26CaO4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
calcium;4-tert-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Ca/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
Clave InChI |
AUVFNPKOUHBNBP-UHFFFAOYSA-L |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Ca+2] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Ca+2] |
| 52509-84-9 | |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Números CAS relacionados |
98-73-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



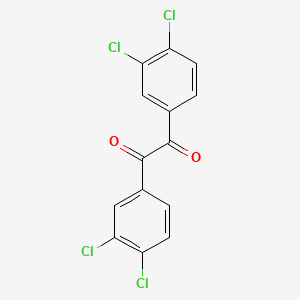
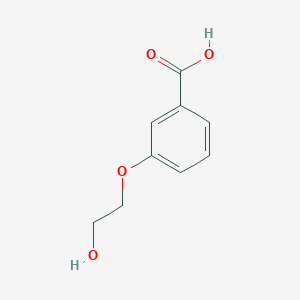

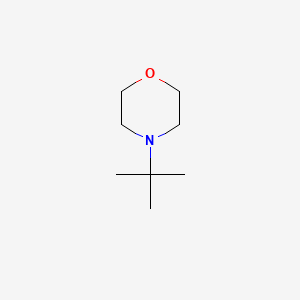
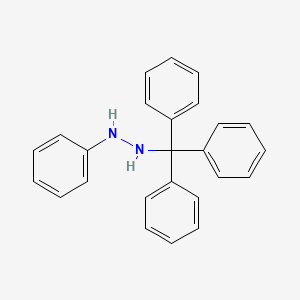
![6-Benzyl-3-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[2.2.1]heptane](/img/structure/B1615041.png)
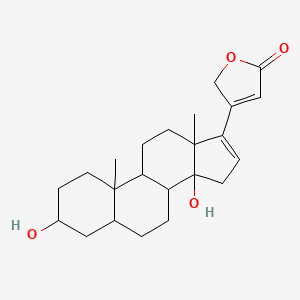
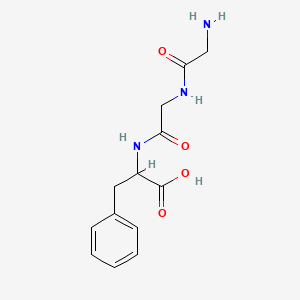
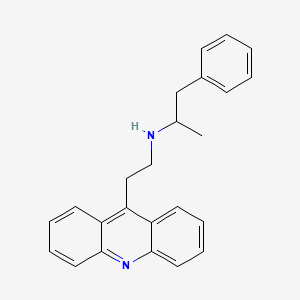
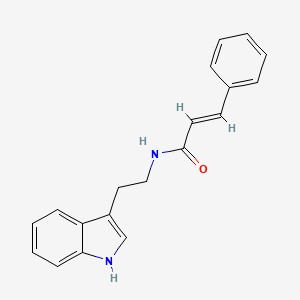
![2-[(2,4-Dinitrophenyl)amino]-3-sulfopropanoic acid](/img/structure/B1615051.png)
